2-(1-methyl-1H-indol-3-yl)-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}acetamide
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Overview
Description
2-(1-methyl-1H-indol-3-yl)-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}acetamide is a complex organic compound that features multiple heterocyclic rings
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
The compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions . The compound’s mode of action is similar to that of colchicine, a well-known tubulin polymerization inhibitor .
Biochemical Pathways
By inhibiting tubulin polymerization, the compound affects the mitotic spindle assembly, a critical process in cell division . This disruption leads to cell cycle arrest at the G2/M phase, preventing the cell from dividing . As a result, the compound can inhibit the proliferation of cancer cells .
Result of Action
The compound has demonstrated potent antiproliferative activities against various cancer cell lines, including HeLa, MCF-7, and HT-29 . It induces cell apoptosis in a dose-dependent manner , meaning that higher doses of the compound lead to a higher rate of programmed cell death.
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability For instance, the pH level of the environment can affect the compound’s solubility and stability Additionally, the presence of other molecules or drugs can influence the compound’s efficacy through drug-drug interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-indol-3-yl)-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole, thiazole, and indole intermediates, followed by their coupling through various organic reactions such as condensation, substitution, and cyclization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-indol-3-yl)-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different ketones or carboxylic acids, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, 2-(1-methyl-1H-indol-3-yl)-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound might be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its heterocyclic rings are often found in biologically active molecules.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with pyrazole, thiazole, and indole rings. Examples might include:
- N-(2-(1H-pyrazol-1-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide
- N-(2-(1H-thiazol-4-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide
Uniqueness
The uniqueness of 2-(1-methyl-1H-indol-3-yl)-N-{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}acetamide lies in its specific combination of heterocyclic rings and functional groups, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c1-23-12-14(16-5-2-3-6-17(16)23)11-18(25)20-9-7-15-13-26-19(22-15)24-10-4-8-21-24/h2-6,8,10,12-13H,7,9,11H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJSIHWEJRTHTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCCC3=CSC(=N3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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